molecular formula C19H13FN6O3 B6580473 5-(4-fluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207047-61-7

5-(4-fluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B6580473
CAS No.: 1207047-61-7
M. Wt: 392.3 g/mol
InChI Key: IWZVZCBLUCVPKX-UHFFFAOYSA-N
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Description

The compound 5-(4-fluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a structurally complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Key structural motifs include:

  • A 4-fluorophenyl group at the 5-position of the pyrrolo-triazole-dione system.
  • A 3-phenyl-1,2,4-oxadiazole moiety linked via a methyl group at the 1-position.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O3/c20-12-6-8-13(9-7-12)26-18(27)15-16(19(26)28)25(24-22-15)10-14-21-17(23-29-14)11-4-2-1-3-5-11/h1-9,15-16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZVZCBLUCVPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs containing triazole, oxadiazole, and fluorophenyl moieties.

Structural Insights

  • Fluorophenyl vs.
  • Oxadiazole vs. Thiazole Linkers : Compounds with 1,2,4-oxadiazole (e.g., ) exhibit greater metabolic stability compared to thiazole-containing analogs (e.g., ) due to oxadiazole’s resistance to enzymatic degradation .
  • Planarity and Conformation : Crystallographic studies of fluorophenyl-triazole hybrids (e.g., ) reveal near-planar conformations, except for perpendicularly oriented fluorophenyl groups, which may affect π-π stacking interactions .

Research Tools and Validation

  • Crystallographic Software : Structures of analogous compounds were refined using SHELXL () and visualized via ORTEP-3 () and WinGX (), ensuring accurate conformational analysis .
  • Synthetic Reproducibility : High yields (>80%) for pyrazole-oxadiazole hybrids (e.g., ) validate the robustness of DIC-mediated coupling under mild conditions.

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